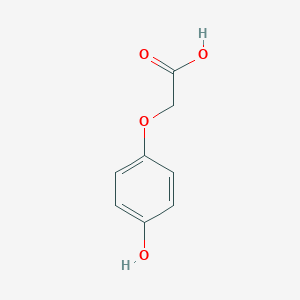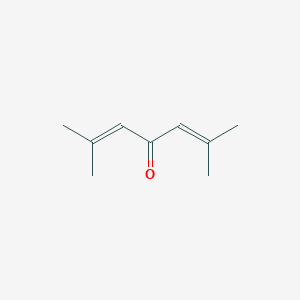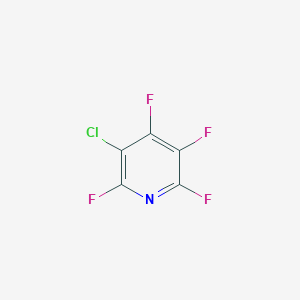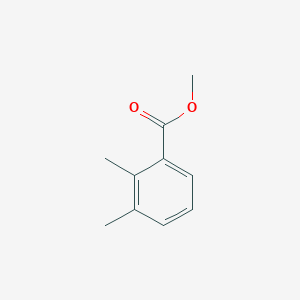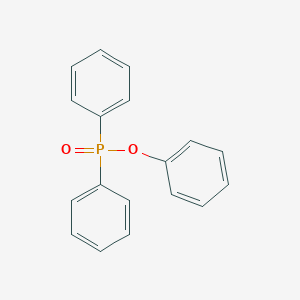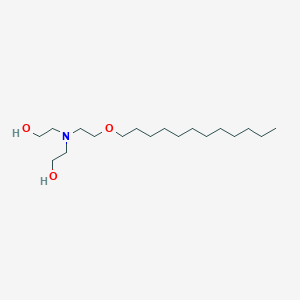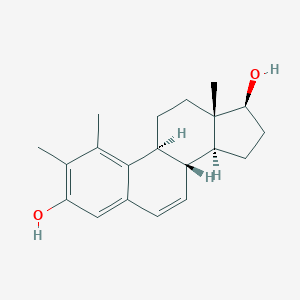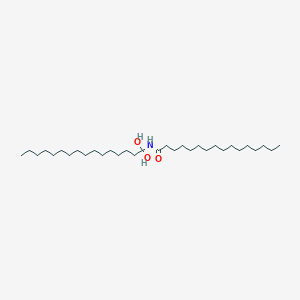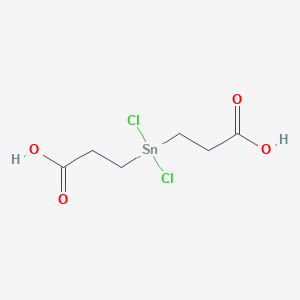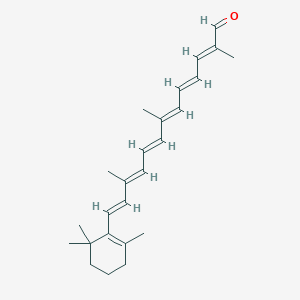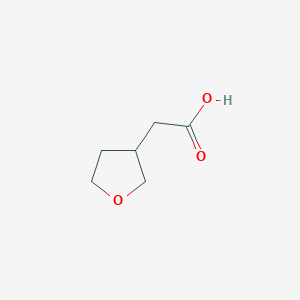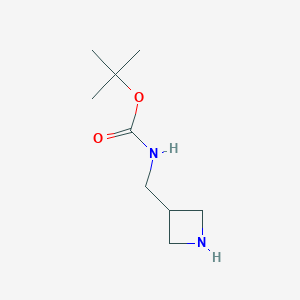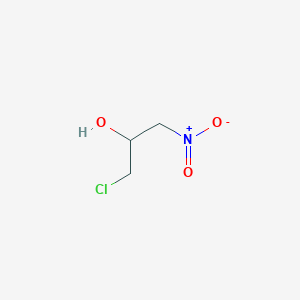
1-Chloro-3-nitropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H6ClNO3. It is also known as nitrochloropropanol or CNP. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-nitropropan-2-ol is not well understood. However, it is believed that the compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Chloro-3-nitropropan-2-ol are not well studied. However, it is known that the compound can cause skin and eye irritation upon contact. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Chloro-3-nitropropan-2-ol in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 1-Chloro-3-nitropropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, there is potential for the use of 1-Chloro-3-nitropropan-2-ol in the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1-Chloro-3-nitropropan-2-ol can be achieved through the reaction of 3-chloropropan-1-ol with nitric acid. The reaction is carried out in the presence of a catalyst, usually sulfuric acid. The resulting product is a yellowish liquid, which can be purified through distillation.
Aplicaciones Científicas De Investigación
1-Chloro-3-nitropropan-2-ol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a precursor for the synthesis of nitroalkenes, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of nitroalkanes, which are used as solvents and fuel additives.
Propiedades
Número CAS |
1713-83-3 |
|---|---|
Nombre del producto |
1-Chloro-3-nitropropan-2-ol |
Fórmula molecular |
C3H6ClNO3 |
Peso molecular |
139.54 g/mol |
Nombre IUPAC |
1-chloro-3-nitropropan-2-ol |
InChI |
InChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2 |
Clave InChI |
GHOZXWSYKQABAS-UHFFFAOYSA-N |
SMILES |
C(C(CCl)O)[N+](=O)[O-] |
SMILES canónico |
C(C(CCl)O)[N+](=O)[O-] |
Otros números CAS |
1713-83-3 |
Sinónimos |
1-chloro-3-nitro-propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



